Di-2-methoxyethyl azodicarboxylate

Catalog No.
S8264065
CAS No.
M.F
C8H14N2O6
M. Wt
234.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-2-methoxyethyl azodicarboxylate

Product Name

Di-2-methoxyethyl azodicarboxylate

IUPAC Name

2-methoxyethyl (NE)-N-(2-methoxyethoxycarbonylimino)carbamate

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9+

InChI Key

PGHKJMVOHWKSLJ-MDZDMXLPSA-N

SMILES

COCCOC(=O)N=NC(=O)OCCOC

Canonical SMILES

COCCOC(=O)N=NC(=O)OCCOC

Isomeric SMILES

COCCOC(=O)/N=N/C(=O)OCCOC

Di-2-methoxyethyl azodicarboxylate (DMEAD) is an advanced dialkyl azodicarboxylate reagent engineered specifically for the Mitsunobu reaction. Unlike traditional azo reagents, DMEAD is designed with highly polar methoxyethyl chains that fundamentally alter the solubility profile of its post-reaction hydrazine byproduct. Operating as a crystalline solid (melting point 40–41 °C) with robust thermal stability up to 210 °C, DMEAD facilitates the stereospecific inversion of secondary alcohols and the synthesis of esters, ethers, and amines. Its primary procurement advantage lies in downstream processability: it eliminates the notorious purification bottlenecks associated with classic Mitsunobu protocols, making it highly suitable for both high-throughput library synthesis and scaled-up active pharmaceutical ingredient (API) manufacturing where chromatography-free isolation is preferred [1].

Generic substitution with classical Mitsunobu reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) introduces severe downstream processing penalties. The hydrazine dicarboxylate byproducts generated by DEAD and DIAD are highly soluble in organic solvents and exhibit low polarity, causing them to frequently co-elute with the target product during silica gel chromatography. This necessitates massive solvent consumption, multiple purification cycles, and significant yield losses. Furthermore, DEAD is a shock-sensitive, highly explosive liquid that is restricted in transport and scale-up, often requiring handling as a dilute solution. Procuring DMEAD circumvents these issues because its resulting hydrazine byproduct is engineered to partition entirely into the aqueous phase, allowing for simple extraction and mitigating the safety hazards of DEAD [1].

Aqueous Partitioning for Chromatography-Free Purification

The defining procurement advantage of DMEAD is the extreme water solubility of its post-reaction hydrazine byproduct. Quantitative solubility assessments show that the DMEAD-derived hydrazine achieves a water solubility of 0.55 g/mL at room temperature. In stark contrast, the hydrazine byproducts of both DEAD and DIAD exhibit negligible aqueous solubility (<0.01 g/mL). This massive differential allows the DMEAD byproduct to be quantitatively removed from the organic reaction mixture via a simple neutral water wash, entirely bypassing the need for solvent-intensive silica gel chromatography [1].

Evidence DimensionAqueous solubility of hydrazine byproduct
Target Compound Data0.55 g/mL (DMEAD byproduct)
Comparator Or Baseline<0.01 g/mL (DEAD and DIAD byproducts)
Quantified Difference>50-fold increase in water solubility
ConditionsNeutral water at room temperature

Enables chromatography-free byproduct removal via simple aqueous washing, drastically reducing solvent consumption and processing time in scale-up.

Extreme Polarity Shift for Fail-Safe Chromatographic Separation

In scenarios where column chromatography is still employed (e.g., to remove triphenylphosphine oxide), DMEAD ensures complete baseline resolution from the target product. TLC analysis using an ethyl acetate/hexane (1/1) eluent system demonstrates that the DMEAD hydrazine byproduct has an extremely polar retention factor (Rf) of 0.08. Under identical conditions, the byproducts of DEAD and DIAD migrate significantly higher, with Rf values of 0.44 and 0.65, respectively. This profound polarity shift guarantees that the DMEAD byproduct will not co-elute with moderately polar target esters or ethers, preventing the mixed fractions commonly encountered with DIAD [1].

Evidence DimensionTLC Retention Factor (Rf) of hydrazine byproduct
Target Compound DataRf = 0.08
Comparator Or BaselineRf = 0.44 (DEAD) and 0.65 (DIAD)
Quantified Difference0.36 to 0.57 Rf unit reduction (higher polarity)
ConditionsSilica gel TLC, Ethyl acetate/Hexane = 1/1

Prevents product co-elution and yield loss during column chromatography, ensuring high-purity isolation of the target compound.

Enhanced Thermal Stability and Solid-State Handling

Traditional Mitsunobu reagents present severe handling hazards; DEAD is a shock-sensitive liquid known to decompose violently, often necessitating its procurement as a dilute toluene solution. DMEAD resolves this by existing as a stable, light yellow crystalline solid with a melting point of 40–41 °C. Differential Scanning Calorimetry (DSC) confirms that DMEAD possesses robust thermal stability, with an exothermic decomposition onset delayed until 210 °C (releasing 927 J/g). This solid-state stability allows DMEAD to be shipped, stored, and weighed as a neat reagent without the explosive risks or solvent-volume overhead associated with DEAD [1].

Evidence DimensionPhysical state and decomposition onset
Target Compound DataSolid, decomposition onset at 210 °C
Comparator Or BaselineDEAD (shock-sensitive explosive liquid)
Quantified DifferenceElimination of shock sensitivity and transition to a stable solid
ConditionsNeat reagent, Differential Scanning Calorimetry (DSC)

Allows safe procurement, transport, and precise weighing of the neat reagent without the explosive hazards of standard DEAD.

High-Throughput Parallel Synthesis of Pharmaceutical Libraries

Because the DMEAD hydrazine byproduct is easily removed via aqueous washing, DMEAD is the premier choice for high-throughput library generation where chromatography must be avoided. By pairing DMEAD with a polymer-supported or basic phosphine, both the hydrazine and phosphine oxide byproducts can be extracted into the aqueous phase, yielding pure inverted alcohols or esters directly from the organic layer [1].

Scale-Up Manufacturing of Active Pharmaceutical Ingredients (APIs)

In pilot-plant or commercial-scale API synthesis requiring a Mitsunobu inversion, the use of DEAD is often prohibited due to its explosive nature and the massive solvent volumes required for chromatographic purification. DMEAD's solid state, thermal stability up to 210 °C, and water-soluble byproduct allow process chemists to safely execute large-scale Mitsunobu reactions using standard liquid-liquid extraction equipment, dramatically lowering the process mass intensity (PMI) [2].

Synthesis of Highly Polar or Difficult-to-Separate Ethers and Esters

When the target molecule has a similar polarity to the byproducts of DIAD or DEAD (Rf ~ 0.4 to 0.6), purification becomes a major bottleneck. DMEAD is specifically selected for these substrates because its byproduct is anchored at an Rf of 0.08. This ensures baseline resolution during any necessary silica gel filtration, preventing the loss of valuable late-stage intermediates in complex natural product or targeted therapeutic synthesis [3].

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Exact Mass

234.08518617 g/mol

Monoisotopic Mass

234.08518617 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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